molecular formula C13H21N3O B2835459 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine CAS No. 2200425-13-2

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine

Cat. No.: B2835459
CAS No.: 2200425-13-2
M. Wt: 235.331
InChI Key: VHSCFAAWAOVEFX-UHFFFAOYSA-N
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Description

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a tert-butyl group and a pyrrolidin-2-ylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine typically involves the formation of the pyridazine ring followed by the introduction of the tert-butyl and pyrrolidin-2-ylmethoxy substituents. One common approach is to start with a pyridazine precursor and perform a series of substitution reactions under controlled conditions. For example, the tert-butyl group can be introduced using tert-butyl chloride in the presence of a base, while the pyrrolidin-2-ylmethoxy group can be added using pyrrolidine and a suitable alkylating agent .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Ethanol, dichloromethane, dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyridazine analogs .

Scientific Research Applications

3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Tert-butyl-6-[(pyrrolidin-2-yl)methoxy]pyridazine include:

    Pyridazine derivatives: Compounds with similar pyridazine cores but different substituents.

    Pyrrolidine derivatives: Compounds featuring the pyrrolidine ring with various functional groups.

    Tert-butyl substituted heterocycles: Compounds with tert-butyl groups attached to different heterocyclic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of substituents, which can confer distinct chemical and biological properties. This makes it a valuable compound for exploring new chemical space and developing innovative applications.

Properties

IUPAC Name

3-tert-butyl-6-(pyrrolidin-2-ylmethoxy)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-13(2,3)11-6-7-12(16-15-11)17-9-10-5-4-8-14-10/h6-7,10,14H,4-5,8-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSCFAAWAOVEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(C=C1)OCC2CCCN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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